molecular formula C27H30O14 B049544 Vitexin 2''-O-rhamnoside CAS No. 64820-99-1

Vitexin 2''-O-rhamnoside

Cat. No. B049544
CAS RN: 64820-99-1
M. Wt: 578.5 g/mol
InChI Key: LYGPBZVKGHHTIE-UHFFFAOYSA-N
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Description

Vitexin 2''-O-rhamnoside is a flavonoid glycoside found in various plants, including Vitex agnus-castus, which is commonly known as chasteberry. It is a major active component of the plant, and is responsible for the majority of its pharmacological effects. This compound has been extensively studied for its potential therapeutic benefits, and has been shown to possess antioxidant, anti-inflammatory, and anti-cancer activities. In addition, it has been shown to possess a variety of other biological properties, including immunomodulatory, anti-allergic, and anti-angiogenic activities.

Scientific Research Applications

  • Anti-Proliferative and Pigmentation Inhibition : A study found that ethyl acetate extract and vitexin-2''-O-rhamnoside from Crataegus azarolus leaves exhibit significant anti-proliferative activity against B16F10 melanoma cells and inhibit melanin synthesis, indicating potential benefits for the treatment of hyperpigmentation (Mustapha et al., 2015).

  • Anti-Oxidative and Anti-Apoptotic Effects : Another study reported that vitexin-2′′-O-rhamnoside and vitexin-4′′-O-glucoside demonstrate anti-oxidative and anti-apoptotic effects on human adipose-derived stem cells exposed to hydrogen peroxide (Wei et al., 2014).

  • Separation and Purification Methodology : Research has developed a method for the effective separation of vitexin-4′′-O-glucoside and vitexin-2′′-O-rhamnoside from hawthorn leaves, offering a promising approach for large-scale purification of these flavonoids (Li et al., 2015).

  • Cardioprotective Effects : Vitexin has been found to reduce myocardial ischemia/reperfusion injury in rats by regulating mitochondrial dysfunction and apoptosis (Xue et al., 2020).

  • Enhancement of Intestinal Absorption : A study indicated that certain surfactants can enhance the absorption of vitexin-2′′-O-rhamnoside in the upper and lower intestine of rats (Huan, 2008).

  • Presence in Common Oats : Vitexin-2-O-rhamnoside, a marker constituent in common oats, is mainly found in leaves and stems, with a higher concentration in panicles (Gavrilin et al., 2007).

  • Excretion Study : This compound is primarily excreted as a prototype in mice after oral and intravenous administration, with biliary and renal excretions as the major elimination pathways (An et al., 2012).

  • Neuroprotective Effects : Vitexin has shown protective effects against cerebral ischemia/reperfusion injury in mice by modulating mitogen-activated protein kinase and apoptosis signaling pathways (Wang et al., 2015).

Mechanism of Action

Vitexin-2-O-rhamnoside, also known as 2-O-Rhamnosylvitexin or Vitexin 2’'-O-rhamnoside, is a flavonoid glycoside primarily found in the leaves of Cratagus pinnatifida Bge . This compound has been studied for its potential therapeutic effects, particularly in the context of cardiovascular diseases .

Target of Action

Vitexin-2-O-rhamnoside primarily targets oxidative stress-induced damage in the body . It has been shown to have protective effects against H2O2-mediated oxidative stress .

Mode of Action

The compound interacts with its targets by mitigating the effects of oxidative stress. It has been shown to have a concentration-dependent vasodilatory effect, which is produced through both endothelium-dependent and independent mechanisms . This suggests that Vitexin-2-O-rhamnoside may have partial calcium antagonist pharmacological characteristics .

Biochemical Pathways

Vitexin-2-O-rhamnoside is involved in the PI3K/Akt signaling pathway . It has been shown to upregulate the phosphorylation level of this pathway in immunosuppressed mice . This pathway plays a crucial role in cell survival and growth, suggesting that Vitexin-2-O-rhamnoside may have potential benefits in conditions characterized by abnormal cell death or proliferation.

Pharmacokinetics

The pharmacokinetics of Vitexin-2-O-rhamnoside have been studied in mice. After oral and intravenous administration at a dose of 30 mg/kg, the compound was found to be rapidly and widely distributed throughout the body . The oral bioavailability of Vitexin-2-O-rhamnoside was found to be 4.89% .

Result of Action

The administration of Vitexin-2-O-rhamnoside results in a range of molecular and cellular effects. It has been shown to restore weight in immunosuppressed mice, improve spleen and thymus injury, and restore peripheral blood levels . Furthermore, it can effectively promote the proliferation of T and B lymphocytes, natural killer (NK) and cytotoxic T lymphocyte (CTL) cell activities, and the secretion and mRNA expression of cytokines .

Safety and Hazards

Vitexin 2’'-O-rhamnoside is considered toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It also poses a risk of serious damage to health by prolonged exposure . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Both Vitexin 2’'-O-rhamnoside and isovitexin contribute to the protection against H2O2-mediated oxidative stress damage and could be safely used for a wide range of concentrations . Future research should corroborate compound effects in human cell culture models, as prior studies are often limited to non-human tissues .

properties

IUPAC Name

8-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-9-19(33)21(35)23(37)27(38-9)41-26-22(36)20(34)16(8-28)40-25(26)18-13(31)6-12(30)17-14(32)7-15(39-24(17)18)10-2-4-11(29)5-3-10/h2-7,9,16,19-23,25-31,33-37H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGPBZVKGHHTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary pharmacological effects of Vitexin-2-O-rhamnoside?

A1: Vitexin-2-O-rhamnoside exhibits various pharmacological activities, including:

  • Antioxidant: It scavenges free radicals, reducing oxidative stress. []
  • Anti-inflammatory: It modulates the inflammatory response, potentially by affecting cytokine production. []
  • Cardioprotective: It may contribute to the cardiovascular benefits associated with hawthorn, potentially through vasodilatory and cardiotonic effects. []
  • Immunomodulatory: It may influence the immune system, potentially by affecting cytokine release in response to stimuli like LPS. []

Q2: How does Vitexin-2-O-rhamnoside affect blood parameters in animal models?

A2: In rat models of blood stasis, Vitexin-2-O-rhamnoside has been shown to:

  • Reduce whole blood viscosity. []
  • Lower plasma viscosity. []
  • Decrease plasma fibrinogen levels. []

Q3: Does Vitexin-2-O-rhamnoside interact with P-glycoprotein (P-gp)?

A3: Yes, research suggests that Vitexin-2-O-rhamnoside interacts with P-gp, an efflux transporter protein. Co-administration with P-gp inhibitors like verapamil can increase its absorption in the rat intestine. [] []

Q4: Is Vitexin-2-O-rhamnoside metabolized by cytochrome P450 3A (CYP3A)?

A4: While co-administration with the CYP3A inhibitor ketoconazole slightly increases its bioavailability, the overall impact of CYP3A on Vitexin-2-O-rhamnoside metabolism seems minimal. [] []

Q5: What is the bioavailability of Vitexin-2-O-rhamnoside after oral administration?

A5: Vitexin-2-O-rhamnoside exhibits low oral bioavailability. Studies in rats reported an absolute bioavailability of 4.89%. [] Factors like P-gp efflux and poor intestinal absorption likely contribute to this. [] []

Q6: How does co-administration with other substances affect Vitexin-2-O-rhamnoside bioavailability?

A6: Co-administration with certain substances can alter Vitexin-2-O-rhamnoside bioavailability:

  • P-gp inhibitors (verapamil, ketoconazole): Increase bioavailability by inhibiting P-gp efflux. []
  • Bile salts: Enhance bioavailability, potentially by improving solubility and absorption. []

Q7: What is known about the tissue distribution of Vitexin-2-O-rhamnoside?

A7: Following intravenous administration in mice, the highest concentrations of Vitexin-2-O-rhamnoside were found in the gallbladder, followed by the liver, intestine, and kidney. [] After oral administration, the highest levels were observed in the intestine. []

Q8: Which plant species are considered good sources of Vitexin-2-O-rhamnoside?

A8: Vitexin-2-O-rhamnoside is found in various plant species, with some notable sources being:

  • Hawthorn (Crataegus species), particularly leaves: [] [] [] [] [] []
  • Oats (Avena sativa): [] []
  • Tetrastigma hemsleyanum leaves: [] [] []
  • Passiflora species: []

Q9: Which extraction methods are commonly used for Vitexin-2-O-rhamnoside?

A9: Various extraction methods have been explored for Vitexin-2-O-rhamnoside, including:

  • Ultrasound-assisted extraction (UAE): This method has shown promising results, offering high extraction yields and potentially enhancing antioxidant activity compared to traditional methods. []
  • Microwave-assisted extraction: This method allows for rapid extraction and can be combined with isocratic HPLC for efficient analysis. []
  • Soxhlet extraction and maceration: These traditional methods are also employed but may be less efficient compared to newer techniques. [] [] []

Q10: What analytical techniques are used to quantify Vitexin-2-O-rhamnoside?

A10: Several analytical techniques are employed for the quantification of Vitexin-2-O-rhamnoside:

  • High-performance liquid chromatography (HPLC) coupled with various detectors:
    • Diode-array ultraviolet detector (DAD): [] [] []
    • Ultraviolet (UV) detection: [] [] [] [] [] []
    • Tandem mass spectrometry (MS/MS): [] [] []
  • Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry: [] [] [] []
  • Capillary electrophoresis (CEP): []
  • High-performance thin-layer chromatography (HPTLC): []

Q11: Are there validated analytical methods for determining Vitexin-2-O-rhamnoside in plant materials and finished products?

A11: Yes, researchers have developed and validated methods for quantifying Vitexin-2-O-rhamnoside in both raw plant materials and finished products using techniques like LC-UV. [] These methods are crucial for quality control and ensuring consistent product quality.

Q12: What is the molecular formula and weight of Vitexin-2-O-rhamnoside?

A12:

    Q13: Is there a relationship between the structure of Vitexin-2-O-rhamnoside and its antioxidant activity?

    A13: The antioxidant activity of flavonoids like Vitexin-2-O-rhamnoside is influenced by their structure, particularly the number and position of hydroxyl groups. [] Further research is needed to fully elucidate the structure-activity relationship for this specific compound.

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